molecular formula C31H26O4 B1294727 Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- CAS No. 47758-37-2

Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-

Cat. No.: B1294727
CAS No.: 47758-37-2
M. Wt: 462.5 g/mol
InChI Key: LCSAOPVSVLGDLE-UHFFFAOYSA-N
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Description

“Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-” is a biomedical compound primarily used in clinical research for its potential anticancer properties . It targets the enzyme topoisomerase II, possibly offering a treatment for various types of cancer . It is also used in the preparation of high refractive index photosensitive resin .


Molecular Structure Analysis

The molecule contains a total of 67 bonds, including 41 non-H bonds, 24 multiple bonds, 8 rotatable bonds, and 24 aromatic bonds. It also includes 2 three-membered rings, 1 five-membered ring, 4 six-membered rings, and 2 nine-membered rings. Additionally, it contains 2 aliphatic and 2 aromatic ether groups .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 462.54. It has a melting point of 153°C and a predicted boiling point of 603.6±55.0 °C. The density of the compound is 1.271. It is slightly soluble in chloroform and dichloromethane. The compound is typically in the form of a white to almost white powder or crystal .

Scientific Research Applications

Mutagenic Activity and Dental Material Development

Studies have indicated that ring-opening molecules like oxiranes (epoxides) may be suitable for developing non-shrinking dental composite materials. Research has analyzed new oxiranes and siloranes for their induction of mutations in Salmonella typhimurium, with findings suggesting variations in mutagenic effects depending on the molecular structure. This research highlights the importance of chemical structure in the biological effects of these compounds, which could inform the development of safer dental materials (Schweikl, Schmalz, & Weinmann, 2002).

Opto-Electronic Applications

Another area of application is in high-performance organic light-emitting diodes (OLEDs), where certain fluorene-based compounds have been designed and synthesized. These materials show potential due to their high maximum efficiencies and exciting results as hosts in blue phosphorescent OLEDs. This research suggests a new approach to constructing solution-processable small molecules for opto-electronic applications (Ye et al., 2010).

Photoluminescent Polymers

The synthesis and characterization of fluorene-based soluble poly(arylene ethynylene)s have been explored, focusing on their optical and redox properties. These studies contribute to the understanding of the electro-optical properties of such polymers, which could be beneficial for developing polymer light-emitting diode applications (Palai et al., 2014).

Antimicrobial and Antioxidant Activities

Research has also been conducted on the synthesis of 9H-fluorene-2-yl keto-oxiranes and their antimicrobial, antioxidant, and insect antifeedant activities. This indicates the potential of these compounds in biological applications, contributing to the development of new chemical entities with desirable biological activities (Thirunarayanan & Vanangamudi, 2011).

Polymer Synthesis for Electronic Devices

In the realm of electronic devices, research has focused on the synthesis and properties of polymers derived from oxirane compounds, which show promise in applications such as thin-film transistors and photovoltaic cells. These studies underline the importance of the structural design of polymers for enhancing the performance of electronic devices (Kim et al., 2016).

Mechanism of Action

Target of Action

The primary target of the compound 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane is the enzyme topoisomerase II . This enzyme plays a crucial role in DNA replication and cell division, making it a potential target for anticancer therapies .

Mode of Action

2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane interacts with its target, topoisomerase II, by binding to the enzyme and inhibiting its function . This interaction disrupts the normal process of DNA replication and cell division, leading to cell death .

Biochemical Pathways

The compound’s interaction with topoisomerase II affects the biochemical pathway of DNA replication and cell division . By inhibiting the function of topoisomerase II, 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane disrupts the normal cell cycle, leading to cell death and potentially providing a treatment for various types of cancer .

Result of Action

The molecular and cellular effects of 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane’s action include the disruption of DNA replication and cell division, leading to cell death . These effects make the compound a potential candidate for anticancer therapies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane. For instance, the compound should be stored in a dry environment at a temperature between 2-8°C

Safety and Hazards

The compound is classified under GHS07 for safety. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The compound’s potential anticancer properties make it a promising candidate for future clinical research. Its ability to target the enzyme topoisomerase II could potentially offer a treatment for various types of cancer . Additionally, its use in the preparation of high refractive index photosensitive resin indicates potential applications in the field of materials science .

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- have been observed to change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that its anticancer effects persist over extended periods, with continuous inhibition of topoisomerase II activity and sustained induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects .

Metabolic Pathways

Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into more water-soluble forms for excretion. These metabolic processes can influence the compound’s efficacy and toxicity .

Transport and Distribution

Within cells and tissues, Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can impact its therapeutic and toxicological profiles .

Subcellular Localization

Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- localizes to specific subcellular compartments, including the nucleus and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. In the nucleus, it interacts with DNA and nuclear proteins, while in the mitochondria, it can affect mitochondrial function and induce apoptosis .

Properties

IUPAC Name

2-[[4-[9-[4-(oxiran-2-ylmethoxy)phenyl]fluoren-9-yl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26O4/c1-3-7-29-27(5-1)28-6-2-4-8-30(28)31(29,21-9-13-23(14-10-21)32-17-25-19-34-25)22-11-15-24(16-12-22)33-18-26-20-35-26/h1-16,25-26H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSAOPVSVLGDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCC7CO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31256-79-8
Record name Oxirane, 2,2′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70885902
Record name Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-
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Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47758-37-2
Record name 9,9-Bis(4-glycidyloxyphenyl)fluorene
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Record name Oxirane, 2,2'-(9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene))bis-
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Record name Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-
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Record name Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-
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Record name 4,4'-(9-Fluorenylidene)diphenol diglycidyl ether
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Q & A

Q1: What makes 9,9-bis(4-glycidyloxyphenyl)fluorene suitable for optical applications?

A1: 9,9-bis(4-glycidyloxyphenyl)fluorene possesses several properties that make it attractive for optical applications. Firstly, it exhibits a high refractive index (n = 1.707 at 590 nm) []. This is crucial for manipulating light within optical devices. Secondly, this compound demonstrates high transparency within the visible light spectrum [], ensuring minimal light loss during transmission. Finally, its thermal stability up to 290 °C [] makes it suitable for processes like nanoimprinting, a technique used to create nanoscale features on materials.

Q2: How is 9,9-bis(4-glycidyloxyphenyl)fluorene utilized in nanoimprinting processes?

A2: This compound serves as a key component in a novel high-refractive index polymer designed specifically for nanoimprinting optical elements []. It acts as a monomer, undergoing ring-opening polymerization with 4,4-thiodibenzenethiol to form the final polymer []. This polymer can be thermally nanoimprinted at 160 °C, enabling the creation of intricate structures like sub-micron gratings, two-dimensional photonic crystals, and even plano-convex semispherical microlenses [].

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